2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxol group, a piperazine ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzodioxol group is a cyclic ether, the piperazine is a saturated heterocyclic amine, and the carboxylic acid group contains a carbonyl and a hydroxyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Receptor Occupancy and Drug Development
- 5-HT1A Receptor Occupancy : A study on the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist demonstrated the potential applications in the treatment of anxiety and mood disorders. This research used positron emission tomography (PET) to assess the occupancy of 5-HT(1A) receptors, showing that high occupancy could be achieved with doses producing minimal acute side effects, suggesting the compound's utility in psychiatric treatment (Rabiner et al., 2002).
Pharmacokinetics and Metabolism
Metabolism of Venetoclax : Another study explored the absorption, metabolism, and excretion of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. This research contributes to the understanding of how structurally complex molecules are processed in the human body, providing insights that could guide the development of similar compounds (Liu et al., 2017).
Disposition and Metabolism of SB-649868 : The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in humans, offering data on the elimination and metabolic pathways of novel therapeutic agents. Understanding these pathways is crucial for designing compounds with desirable pharmacokinetic profiles (Renzulli et al., 2011).
Pharmacokinetics of Lu AA21004 : This study detailed the pharmacokinetics of Lu AA21004 and its major metabolite in healthy volunteers. Such research is essential for determining the safety, efficacy, and dosing regimen of new drugs, contributing to their clinical development (Areberg et al., 2012).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in pharmaceutical applications, given the presence of functional groups that are common in many drugs .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c23-17-4-2-16(3-5-17)19(26)12-18(22(27)28)25-9-7-24(8-10-25)13-15-1-6-20-21(11-15)30-14-29-20/h1-6,11,18H,7-10,12-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVZQRFTFKRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(CC(=O)C4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.